molecular formula C28H27N3O8S B2873106 (E)-乙基 3-(4-甲氧基苯基)-4-氧代-5-(3-(3,4,5-三甲氧基苯基)丙烯酰胺)-3,4-二氢噻吩并[3,4-d]嘧啶-1-甲酸酯 CAS No. 851952-28-8

(E)-乙基 3-(4-甲氧基苯基)-4-氧代-5-(3-(3,4,5-三甲氧基苯基)丙烯酰胺)-3,4-二氢噻吩并[3,4-d]嘧啶-1-甲酸酯

货号 B2873106
CAS 编号: 851952-28-8
分子量: 565.6
InChI 键: SELJPNPTLLBTQR-KPKJPENVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including an ethyl group, a methoxyphenyl group, a trimethoxyphenyl group, and a dihydrothieno[3,4-d]pyridazine ring. These groups are common in many biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present .

科学研究应用

合成与表征

  1. 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成:Hassan 等人 (2014) 的一项研究讨论了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺的合成,这些化合物在结构上与所讨论的化合物相关。这些化合物使用 N-(芳基)-2-氰基-3-[(4-甲氧基苯基)氨基]-3-(甲硫基)丙烯酰胺合成,并筛选了它们对艾氏腹水癌 (EAC) 细胞的细胞毒活性 (Hassan、Hafez 和 Osman,2014)

  2. 功能化吡唑基酮的区域选择性合成:Hassaneen 和 Shawali (2013) 的另一项研究重点关注吡唑衍生物的区域选择性合成,包括烯胺酯的产生及其在合成各种吡唑衍生物中的应用。这些衍生物与所讨论的化合物相关 (Hassaneen 和 Shawali,2013)

生物活性

  1. 合成化合物的细胞毒活性:Hassan 等人 (2014) 的研究还评估了新合成的吡唑衍生物的细胞毒活性。这很重要,因为类似的化合物可能在治疗应用中显示出潜力,例如癌症治疗 (Hassan、Hafez 和 Osman,2014)

  2. 抗菌和抗肿瘤活性:各种研究探索了与 (E)-乙基 3-(4-甲氧基苯基)-4-氧代-5-(3-(3,4,5-三甲氧基苯基)丙烯酰胺)-3,4-二氢噻吩并[3,4-d]嘧啶-1-甲酸酯在结构上相关的化合物的抗菌和抗肿瘤活性。例如,Al-Kamali 等人 (2014) 合成了新型噻吩并[2,3-c]嘧啶并评估了它们的抗菌活性 (Al-Kamali、Al-Hazmi、Alhousami 和 Al-Masany,2014)

  3. 抗氧化和抗炎活性:Madhavi 和 Sreeramya (2017) 研究了化合物的合成和评估,以了解其抗氧化和抗炎活性。他们合成了一系列化合物,并评估了它们的体外抗氧化性能和体内抗炎活性 (Madhavi 和 Sreeramya,2017)

作用机制

Target of Action

The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in various types of cancers .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the receptor’s activity, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The compound affects the EGFR and VEGFR-2 signaling pathways. By inhibiting these receptors, it disrupts the downstream signaling cascades, leading to reduced cell proliferation and angiogenesis . The exact downstream effects can vary depending on the specific cellular context.

Pharmacokinetics

In silico models suggest that it meets the admet (absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness requirements without violating lipinski’s rule of five . This suggests that the compound may have good bioavailability.

Result of Action

The inhibition of EGFR and VEGFR-2 by this compound leads to a decrease in cell proliferation and angiogenesis . This can result in the suppression of tumor growth in cancers where these receptors are upregulated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity and rate of degradation can affect its activity . Additionally, the cellular context (e.g., the specific types of cells and the presence of other signaling molecules) can also influence the compound’s action .

未来方向

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential uses in fields such as medicinal chemistry, materials science, or chemical biology .

属性

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O8S/c1-6-39-28(34)24-19-15-40-26(23(19)27(33)31(30-24)17-8-10-18(35-2)11-9-17)29-22(32)12-7-16-13-20(36-3)25(38-5)21(14-16)37-4/h7-15H,6H2,1-5H3,(H,29,32)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELJPNPTLLBTQR-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。